molecular formula C6H9NO2 B568146 L-Alanine, N-2-propenylidene- (9CI) CAS No. 117038-71-8

L-Alanine, N-2-propenylidene- (9CI)

Cat. No.: B568146
CAS No.: 117038-71-8
M. Wt: 127.143
InChI Key: ZVHSWGYVLFVLOF-YFKPBYRVSA-N
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Description

L-Alanine, N-2-propenylidene- (9CI) is a specialized chemical compound with the CAS Registry Number 117038-71-8 . As a derivative of the proteinogenic amino acid L-alanine, this compound is characterized by a 2-propenylidene functional group on the amino nitrogen. L-Alanine itself is a fundamental building block in biochemistry, involved in critical metabolic pathways such as the glucose-alanine cycle and serving as a key intermediate in both glycolysis and gluconeogenesis . While the specific applications of this N-derivative are a focus of ongoing research, alanine analogues, in general, are of significant interest in scientific fields including medicinal chemistry, biocatalysis, and the synthesis of non-proteinogenic amino acids . Researchers value these compounds for developing novel therapeutic agents, exploring enzyme mechanisms, and creating custom biomolecules. This product is strictly for Research Use Only.

Properties

CAS No.

117038-71-8

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

(2S)-2-(prop-2-enylideneamino)propanoic acid

InChI

InChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h3-5H,1H2,2H3,(H,8,9)/t5-/m0/s1

InChI Key

ZVHSWGYVLFVLOF-YFKPBYRVSA-N

SMILES

CC(C(=O)O)N=CC=C

Synonyms

L-Alanine, N-2-propenylidene- (9CI)

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

L-Alanine has shown extensive physiological functionality and pharmacological significance, making it a potential ingredient in food, pharmaceuticals, and personal care products. Recent studies have highlighted its therapeutic properties:

  • Anti-Bacterial Properties : L-Alanine has demonstrated the ability to inhibit the growth of several human pathogens, including Enterococcus faecalis, Escherichia coli, and Staphylococcus aureus, in a concentration-dependent manner. This suggests its potential use as a natural antimicrobial agent in therapeutic formulations .
  • Anti-Proliferative Effects : Research indicates that L-Alanine exhibits significant anti-proliferative effects against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (mammary gland adenocarcinoma), with IC50 values of 7.32 μM and 8.81 μM respectively .
  • Anti-Urolithiatic Potential : L-Alanine has been evaluated for its ability to prevent kidney stone formation. It was effective in inhibiting nucleation, aggregation, and promoting oxalate depletion in vitro, providing a basis for its use in treating urolithiasis .

Material Science Applications

L-Alanine's role as a building block in polymer chemistry is noteworthy:

  • Synthesis of Polypeptides : In material science, L-Alanine is utilized to create biohybrid block copolymers that can respond to enzymatic degradation. These polymers can form micelles and vesicles in solution, which are useful for drug delivery systems .
  • Thermal Stability : Polymers containing L-Alanine have been shown to exhibit good thermal stability and increased glass transition temperatures. This property is advantageous for applications requiring durable materials .

Pharmaceutical Formulations

The incorporation of L-Alanine into pharmaceutical formulations has been explored due to its biochemical properties:

  • Role as an Inhibitor : L-Alanine acts as an inhibitor for certain enzymes, which can be beneficial in designing drugs that target specific metabolic pathways .
  • Food Industry Usage : The compound is also used as a food additive due to its flavor-enhancing properties and safety profile, contributing to consumer products across the industry .

Case Study 1: Antimicrobial Efficacy

A study conducted using L-Alanine derived from Pediococcus acidilactici demonstrated its efficacy against major pathogens. The results indicated that formulations containing L-Alanine could serve as effective preservatives or active ingredients in food preservation and pharmaceutical products.

Case Study 2: Polymer Development

Research on biohybrid polymers highlighted the ability of L-Alanine-containing copolymers to respond selectively to enzymatic degradation. These materials showed promise for controlled drug release applications, enhancing therapeutic efficacy while minimizing side effects.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
BiomedicalAnti-bacterial agentInhibits growth of multiple pathogens
Anti-proliferative agentEffective against A549 and MCF-7 cells
Anti-urolithiatic agentInhibits nucleation and aggregation of kidney stones
Material SciencePolymer synthesisForms micelles/vesicles; good thermal stability
PharmaceuticalEnzyme inhibitorAffects specific metabolic pathways
Food IndustryFlavor enhancerSafe additive with consumer acceptance

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the nitrogen atom of L-alanine derivatives plays a critical role in determining their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
L-Alanine, N-2-propenylidene- (9CI) 2-propenylidene C₆H₉NO₂ 143.14 Conjugated double bond system; potential for π-π stacking interactions .
L-Alanine, N-2-benzothiazolyl- (9CI) Benzothiazolyl C₁₀H₁₀N₂O₂S 222.27 Aromatic heterocycle; possible chelation properties due to sulfur and nitrogen .
L-Alanine, N-(carboxymethyl)- (9CI) Carboxymethyl C₅H₉NO₄ 147.13 Enhanced hydrophilicity; potential for metal ion chelation .
L-Alanine, N-2-pyridinyl- (9CI) Pyridinyl C₈H₁₀N₂O₂ 166.18 Aromatic nitrogen ring; may participate in hydrogen bonding .
Alanine, N-methyl-, methyl ester (9CI) Methyl, methyl ester C₅H₁₁NO₂ 117.15 Increased lipophilicity; ester group susceptible to hydrolysis .

Key Observations:

  • Electronic Effects: The propenylidene group in the target compound introduces a conjugated system, which may enhance fluorescence or binding to aromatic biological targets compared to non-conjugated analogs (e.g., methyl or carboxymethyl derivatives) .
  • Solubility : Carboxymethyl and pyridinyl derivatives exhibit higher polarity due to carboxylic acid or aromatic nitrogen groups, whereas methyl esters are more lipophilic .
Germination and Biocidal Activity
  • L-Alanine derivatives are known germinants for bacterial spores. For example, L-alanine synergizes with inosine to enhance biocidal activity against Bacillus anthracis spores by converting them into vegetative forms .
  • The propenylidene derivative's unsaturated structure may alter spore receptor binding efficiency compared to bulkier substituents (e.g., benzothiazolyl), though this requires experimental validation.
Protective Effects in Hypoxic Injury
  • highlights that small amino acids like L-alanine protect against hypoxic kidney injury, but structural modifications (e.g., adding methylene or hydroxyl groups) abolish this effect. The propenylidene group's planar structure might preserve protective activity by mimicking glycine’s minimal steric hindrance .
Fluorescence and Molecular Recognition
  • In triazine-based compounds, the N-phenyl group is critical for fluorescence via π-stacking.

Preparation Methods

High-Temperature Decarboxylation via Imine Formation

An alternative methodology, detailed in patent literature, leverages pressurized reaction systems to facilitate simultaneous decarboxylation and imine formation. This approach is advantageous for scalability and reduced reaction times.

Procedure

  • Reactants : L-alanine and acrolein are combined in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

  • Reaction Vessel : A sealed, pressurized reactor is used to withstand high temperatures.

  • Conditions :

    • Temperature : 180–200°C

    • Time : 5–30 minutes

    • Pressure : 10–15 bar

Mechanistic Pathway
At elevated temperatures, the carboxylic acid group of L-alanine undergoes decarboxylation, releasing CO₂ and generating a primary amine intermediate. This amine subsequently reacts with acrolein to form the imine linkage. The high-pressure environment suppresses volatile byproduct loss and enhances reaction efficiency.

Advantages and Limitations

  • Pros : Rapid reaction kinetics (5-minute completion), high conversion rates (>90%), and minimal solvent usage.

  • Cons : Requires specialized equipment for high-pressure operations, and excessive heat may degrade thermally sensitive products.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical parameters of the two primary preparation routes:

ParameterAcrolein CondensationHigh-Temperature Decarboxylation
Reaction Time 4–6 hours5–30 minutes
Temperature 20–25°C180–200°C
Pressure Ambient10–15 bar
Yield Moderate (70–80%)High (>90%)
Equipment Complexity Standard glasswarePressurized reactor

Structural Characterization and Validation

Confirming the identity of L-Alanine, N-2-propenylidene- (9CI) requires multimodal analytical techniques:

Spectroscopic Methods

  • NMR Spectroscopy :

    • ¹H NMR : Resonances at δ 2.5–3.0 ppm correspond to the methine proton adjacent to the imine nitrogen. The propenylidene moiety exhibits characteristic vinyl protons at δ 5.5–6.5 ppm.

    • ¹³C NMR : The imine carbon appears at δ 160–165 ppm, while the carboxylic acid carbon resonates near δ 175 ppm.

  • Mass Spectrometry :

    • ESI-MS : A molecular ion peak at m/z 127.14 ([M+H]⁺) confirms the molecular formula C₆H₉NO₂.

Crystallographic Data

While single-crystal X-ray diffraction data for L-Alanine, N-2-propenylidene- (9CI) remains unpublished, analogous imine derivatives exhibit planar geometries around the C=N bond, with bond lengths of approximately 1.28 Å.

Industrial and Research Applications

The synthetic versatility of L-Alanine, N-2-propenylidene- (9CI) positions it as a precursor in:

  • Peptide Mimetics : The imine group serves as a conformational constraint in designing enzyme inhibitors.

  • Coordination Chemistry : Acts as a ligand for transition metals, facilitating catalysis in asymmetric synthesis.

  • Pharmaceutical Intermediates : Utilized in the synthesis of β-lactam antibiotics and antiviral agents .

Q & A

Advanced Research Question

  • Study self-assembly via dynamic light scattering (DLS) and transmission electron microscopy (TEM).
  • Vary solvent polarity (e.g., water vs. DMF) to assess hydrophobic/hydrophilic interactions.
  • Thermodynamic analysis (van’t Hoff plots) of temperature-dependent assembly reveals enthalpy-driven vs. entropy-driven processes. For example, polar solvents may stabilize zwitterionic forms, altering nanostructure morphology .

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